molecular formula C9H6F6 B1390628 1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene CAS No. 157928-43-3

1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene

Cat. No.: B1390628
CAS No.: 157928-43-3
M. Wt: 228.13 g/mol
InChI Key: ATCRSHAVNQIXGS-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of trifluoromethyl groups attached to a benzene ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the trifluoromethyl groups. These properties make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene typically involves radical trifluoromethylation. This process includes the generation of carbon-centered radical intermediates, which then react with trifluoromethylating agents. The reaction conditions often require the presence of radical initiators and specific solvents to facilitate the formation of the desired product .

Industrial production methods may involve the use of gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes. This method is highly regioselective and produces β-trifluoromethylketones as major products .

Chemical Reactions Analysis

1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoromethyl groups to trifluoromethyl alcohols.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl groups influence the regioselectivity of the reaction.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene exerts its effects is primarily through its electron-withdrawing trifluoromethyl groups. These groups influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved include interactions with enzymes and proteins, where the trifluoromethyl groups can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene include other trifluoromethyl-substituted benzenes, such as:

  • 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene
  • 1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)benzene

These compounds share similar chemical properties but differ in the position of the trifluoromethyl groups on the benzene ring. The unique positioning of the trifluoromethyl groups in this compound can lead to distinct reactivity and applications .

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6/c10-8(11,12)5-6-1-3-7(4-2-6)9(13,14)15/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCRSHAVNQIXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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